molecular formula C9H7F2NO4 B1413125 Methyl 2,3-difluoro-5-nitrophenylacetate CAS No. 1805055-88-2

Methyl 2,3-difluoro-5-nitrophenylacetate

Cat. No.: B1413125
CAS No.: 1805055-88-2
M. Wt: 231.15 g/mol
InChI Key: YWBUTWWXSORXHU-UHFFFAOYSA-N
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Description

Methyl 2,3-difluoro-5-nitrophenylacetate is an aromatic ester featuring a phenyl ring substituted with two fluorine atoms at the 2- and 3-positions and a nitro group at the 5-position, esterified with a methyl acetate group. This compound’s structure imparts unique electronic and steric properties, making it relevant in synthetic chemistry, particularly as an intermediate in pharmaceuticals or agrochemicals. The electron-withdrawing nitro and fluoro groups influence its reactivity, solubility, and stability, distinguishing it from related esters .

Properties

CAS No.

1805055-88-2

Molecular Formula

C9H7F2NO4

Molecular Weight

231.15 g/mol

IUPAC Name

methyl 2-(2,3-difluoro-5-nitrophenyl)acetate

InChI

InChI=1S/C9H7F2NO4/c1-16-8(13)3-5-2-6(12(14)15)4-7(10)9(5)11/h2,4H,3H2,1H3

InChI Key

YWBUTWWXSORXHU-UHFFFAOYSA-N

SMILES

COC(=O)CC1=C(C(=CC(=C1)[N+](=O)[O-])F)F

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)[N+](=O)[O-])F)F

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers and Fluorinated Analogs

Key structural analogs include:

Compound Name CAS Number Substituent Positions Similarity Score Key Properties/Applications
Methyl 2-Fluoro-4-nitrophenylacetate 337529-74-5 2-F, 4-NO₂ 0.93 Higher lipophilicity; used in dye synthesis
(5-Fluoro-2-nitrophenyl)acetic acid 29640-98-0 2-NO₂, 5-F 0.90 Carboxylic acid form; prone to ester hydrolysis
2-Fluoro-5-nitrophenylacetic acid 195609-18-8 2-F, 5-NO₂ 0.90 Acidic form with lower solubility in nonpolar solvents
Methyl 2-Iodo-5-(trifluoromethyl)phenylacetate 1261753-55-2 2-I, 5-CF₃ Bulky substituents reduce reactivity; potential in radiopharmaceuticals

Findings :

  • Positional Effects: The 2,3-difluoro-5-nitro substitution in the target compound enhances electron-withdrawing effects compared to mono-fluoro analogs, accelerating nucleophilic aromatic substitution reactions .
  • Functional Group Impact : Replacement of fluorine with iodine (as in 1261753-55-2) increases molecular weight (344.07 g/mol vs. ~229 g/mol for the target compound) and introduces steric hindrance, reducing reactivity but improving stability in acidic conditions .

Nitro-Substituted Methyl Esters

Compounds like methyl 2-(5-bromo-2-nitrophenyl)acetate (CAS 189748-25-2) and methyl 2-(3-chloro-4-cyanophenyl)acetate (496856-45-2) highlight substituent diversity:

  • Halogen vs. Nitro Groups : Bromine or chlorine substituents increase molecular polarizability, enhancing dipole-dipole interactions and melting points compared to fluoro-nitro analogs .
  • Nitro Group Reactivity : The 5-nitro group in the target compound directs electrophilic attacks to meta positions, whereas para-nitro analogs (e.g., 337529-74-5) exhibit distinct regioselectivity in further functionalization .

Comparison with Non-Aromatic Methyl Esters

  • Resin Acid Methyl Esters (e.g., sandaracopimaric acid methyl ester): These diterpene-derived esters exhibit significantly higher molecular weights (>300 g/mol) and complex bicyclic structures, leading to lower solubility in polar solvents compared to aromatic esters like the target compound .
  • Methyl Salicylate : A simple aromatic ester with a hydroxyl group, it is more volatile (boiling point ~222°C) than the target compound due to weaker intermolecular forces and absence of nitro/fluoro groups .

Physicochemical and Reactivity Profiles

  • Solubility: The target compound’s nitro and fluoro groups reduce solubility in water but enhance solubility in polar aprotic solvents (e.g., DMSO or acetone) compared to non-halogenated esters .
  • Stability : Resistance to hydrolysis is higher than carboxylic acid analogs (e.g., 29640-98-0) due to the ester group’s stability under neutral conditions .
  • Synthetic Utility: The 5-nitro group facilitates reduction to amines, enabling downstream synthesis of heterocycles or amines, a feature less pronounced in halogen-only analogs .

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